molecular formula C20H39N3O4Pt B034480 2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+) CAS No. 107241-37-2

2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+)

Cat. No.: B034480
CAS No.: 107241-37-2
M. Wt: 580.6 g/mol
InChI Key: AXMZYAUZJCDBAF-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-idp involves the reaction of N-decyl-iminodiacetate with 1,2-diaminocyclohexane in the presence of platinum (II) salts. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .

Industrial Production Methods

Industrial production of N-Decyl-idp follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The encapsulation of N-Decyl-idp in liposomes is achieved using multilamellar vesicles comprising dimyristoyl phosphatidylcholine and dimyristol phosphatidylglycerol .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-idp undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of N-Decyl-idp, and substituted platinum complexes. These products have distinct chemical and physical properties that can be utilized in various applications .

Scientific Research Applications

N-Decyl-idp has a wide range of scientific research applications, including:

Mechanism of Action

N-Decyl-idp exerts its effects by interacting with cellular components, particularly DNA. The platinum complex binds to DNA, causing cross-linking and disrupting the replication process. This leads to cell death, making it an effective anticancer agent. The encapsulation in liposomes enhances its delivery to target tissues, reducing systemic toxicity and improving therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Decyl-idp include:

Uniqueness

N-Decyl-idp stands out due to its lipophilic nature and encapsulation in liposomes, which significantly enhances its pharmacokinetic properties and reduces its toxicity. This makes it a promising candidate for cancer therapy, particularly for tumors involving the lung, spleen, and liver .

Properties

CAS No.

107241-37-2

Molecular Formula

C20H39N3O4Pt

Molecular Weight

580.6 g/mol

IUPAC Name

2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+)

InChI

InChI=1S/C14H27NO4.C6H14N2.Pt/c1-2-3-4-5-6-7-8-9-10-15(11-13(16)17)12-14(18)19;7-5-3-1-2-4-6(5)8;/h2-12H2,1H3,(H,16,17)(H,18,19);5-6H,1-4,7-8H2;/q;;+2/p-2

InChI Key

AXMZYAUZJCDBAF-UHFFFAOYSA-L

SMILES

CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Canonical SMILES

CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Synonyms

cis-N-decyliminodiacetato-1,2-diaminocyclohexane-Pt(II)
N-decyl-IDP
N-decyliminodiacetato-1,2-diaminocyclohexane-platinum(II)

Origin of Product

United States

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